1H-Indole-4,5-dione
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Overview
Description
1H-Indole-4,5-dione is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with two ketone groups at the 4 and 5 positions. This structure imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-4,5-dione can be synthesized through various methods. One common approach involves the oxidation of indole derivatives. For instance, indole can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert the dione into corresponding diols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions include various substituted indoles, diols, and other functionalized derivatives .
Scientific Research Applications
1H-Indole-4,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-4,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects . Specific pathways and targets include enzyme inhibition, DNA intercalation, and disruption of cellular redox balance.
Comparison with Similar Compounds
1H-Indole-2,3-dione (Isatin): Similar structure but with ketone groups at the 2 and 3 positions.
1H-Indole-3-carbaldehyde: Contains an aldehyde group at the 3 position.
1H-Indole-3-acetic acid: Contains a carboxylic acid group at the 3 position.
Uniqueness: 1H-Indole-4,5-dione is unique due to its specific positioning of the ketone groups, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
20342-63-6 |
---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1H-indole-4,5-dione |
InChI |
InChI=1S/C8H5NO2/c10-7-2-1-6-5(8(7)11)3-4-9-6/h1-4,9H |
InChI Key |
OUWRALKKIXLYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C2=C1NC=C2 |
Origin of Product |
United States |
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